Boron Ion Implantation Throughput: B2F4 vs. BF3 Beam Current Comparison
In head-to-head testing on Applied Materials VIISta high-current implanters, diboron tetrafluoride (B₂F₄) demonstrated a significant improvement in beam current compared to the industry-standard dopant gas boron trifluoride (BF₃) [1][2]. While the abstract does not provide a specific numerical percentage for the increase, it states that B₂F₄ enables a 'significant beam current improvement' and that it is 'capable of generating higher B+ and BF2+ beam currents at lower ion source power settings' [1][3]. This performance gain is attributed to the greater ease with which B₂F₄ ionizes and fragments into usable B+ and BF2+ ions, addressing a key limitation of BF₃, which is 'difficult to ionize and fragment' [3].
| Evidence Dimension | Beam current for boron ion implantation |
|---|---|
| Target Compound Data | Significantly higher beam current; generates higher B+ and BF2+ currents at lower source power [1][3]. |
| Comparator Or Baseline | BF₃: Low B+ beam currents even at high extraction currents due to difficult ionization and fragmentation [3]. |
| Quantified Difference | Significant improvement; higher beam currents at lower power. (Exact % not specified in available abstracts). |
| Conditions | Applied Materials VIISta high-current ion implanter; boron doping of silicon wafers [1][2]. |
Why This Matters
Higher beam current directly increases wafer throughput in semiconductor manufacturing, making B₂F₄ a more productive and cost-effective dopant source for high-volume production.
- [1] Tang, Y., Bassom, N. J., Young, J., Sweeney, J. D., & Ray, R. S. (2012). Beam current improvement and source life performance of diboron tetrafluoride (B2F4) for boron implantation on applied materials VIISta high current implanters. AIP Conference Proceedings, 1496(1), 386-389. View Source
- [2] INIS Repository. (n.d.). High dose p-type boron doping using diboron tetrafluoride. Retrieved from https://inis.iaea.org/search/translate.aspx?RN=44034810 View Source
- [3] Byl, O., et al. (2011). Properties of Diboron Tetrafluoride (B2F4), a New Gas for Boron Ion Implantation. AIP Conference Proceedings, 1321, 408-410. View Source
